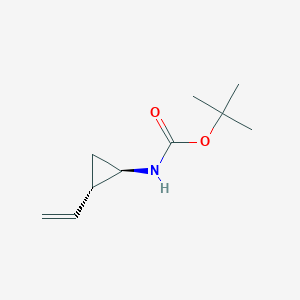
trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine
Overview
Description
Trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine is a compound with the molecular formula C10H17NO2 and a molecular weight of 183.251. This compound is of significant interest in the field of medicinal chemistry due to its wide range of biological activities.
Preparation Methods
The synthesis of trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.
Introduction of the Ethenyl Group: The next step involves the introduction of the ethenyl group to the cyclopropyl ring. This can be done through a variety of methods, including the use of Grignard reagents or organolithium compounds.
Protection of the Amine Group: The final step involves the protection of the amine group with a t-butoxycarbonyl (Boc) group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are typically the corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products of these reactions are typically the corresponding alcohols or amines.
Substitution: This compound can undergo substitution reactions with a variety of nucleophiles, including halides, amines, and alcohols. The major products of these reactions are typically the corresponding substituted cyclopropylamines.
Scientific Research Applications
Trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable tool for the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study the function of various biological systems. Its ability to interact with a wide range of biological targets makes it a valuable tool for the study of enzyme function and protein-protein interactions.
Medicine: This compound has shown promise as a potential therapeutic agent for the treatment of a variety of diseases. Its ability to modulate the activity of various biological targets makes it a valuable tool for the development of new drugs.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of a variety of valuable chemicals. Its unique structure makes it a valuable tool for the development of new materials and processes.
Mechanism of Action
The mechanism of action of trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine involves its interaction with various molecular targets and pathways. This compound is known to modulate the activity of various enzymes and proteins, leading to changes in cellular function. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signaling pathways and the regulation of gene expression.
Comparison with Similar Compounds
Trans-N-t-Butoxycarbonyl-2-ethenylcyclopropylamine can be compared with other similar compounds, such as:
This compound: This compound is similar in structure to this compound but differs in the position of the ethenyl group.
This compound: This compound is similar in structure to this compound but differs in the position of the Boc group.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit a wide range of biological activities.
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-ethenylcyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-7-6-8(7)11-9(12)13-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,12)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFOIYIUNVJFOE-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
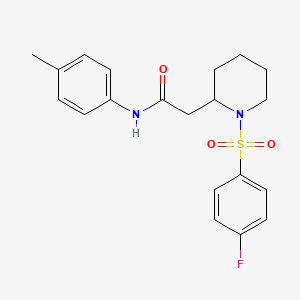
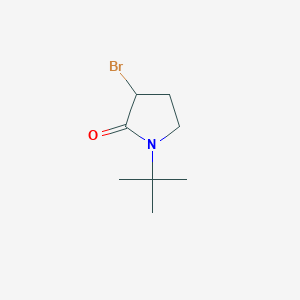
![8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2470155.png)
![5-(4-tert-butylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2470156.png)
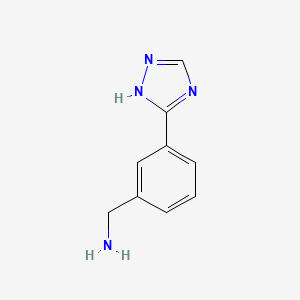


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylacetamide](/img/structure/B2470161.png)
![[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate](/img/structure/B2470162.png)
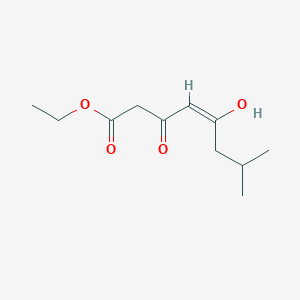
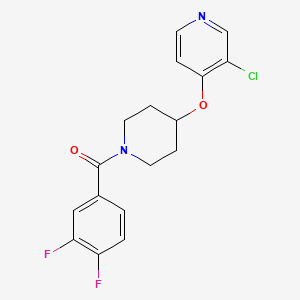
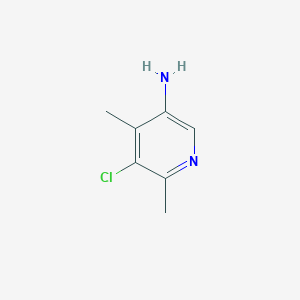
![2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2470170.png)
![1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-methylphenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B2470171.png)
